molecular formula C16H11N3O B3376277 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile CAS No. 118049-54-0

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B3376277
CAS No.: 118049-54-0
M. Wt: 261.28 g/mol
InChI Key: KIDROXHDSAMXBZ-UHFFFAOYSA-N
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Description

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-(3-phenyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Uniqueness

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-11-12-6-8-14(9-7-12)19-16(20)10-15(18-19)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDROXHDSAMXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 3
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 4
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 5
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 6
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile

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